Cas no 2024363-82-2 (N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide)

N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole moiety, which imparts unique chemical and biological properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for drug development, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic interactions are critical. Its structural features, including the N-methyl substitution and the pyrazole ring, enhance solubility and metabolic stability, making it a valuable intermediate for synthesizing bioactive molecules. The compound's well-defined reactivity profile allows for further functionalization, supporting its use in the design of novel therapeutic agents or biochemical probes.
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide structure
2024363-82-2 structure
Product name:N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
CAS No:2024363-82-2
MF:C10H11N3O2S
MW:237.278240442276
CID:5936858
PubChem ID:165523256

N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
    • EN300-1453458
    • 2024363-82-2
    • Z2066916209
    • Inchi: 1S/C10H11N3O2S/c1-11-16(14,15)9-4-2-8(3-5-9)10-6-7-12-13-10/h2-7,11H,1H3,(H,12,13)
    • InChI Key: NSVYGTWPQBTQBD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C2=CC=NN2)=CC=1)(NC)(=O)=O

Computed Properties

  • Exact Mass: 237.05719778g/mol
  • Monoisotopic Mass: 237.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 83.2Ų

N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1453458-0.25g
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2
0.25g
$683.0 2023-06-06
Enamine
EN300-1453458-50mg
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2 90.0%
50mg
$827.0 2023-09-29
Enamine
EN300-1453458-1000mg
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2 90.0%
1000mg
$986.0 2023-09-29
Enamine
EN300-1453458-10000mg
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2 90.0%
10000mg
$4236.0 2023-09-29
Enamine
EN300-1453458-1.0g
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2
1g
$743.0 2023-06-06
Enamine
EN300-1453458-0.05g
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2
0.05g
$624.0 2023-06-06
Enamine
EN300-1453458-5.0g
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2
5g
$2152.0 2023-06-06
Enamine
EN300-1453458-100mg
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2 90.0%
100mg
$867.0 2023-09-29
Enamine
EN300-1453458-2.5g
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2
2.5g
$1454.0 2023-06-06
Enamine
EN300-1453458-5000mg
N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide
2024363-82-2 90.0%
5000mg
$2858.0 2023-09-29

Additional information on N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide

Research Brief on N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide (CAS: 2024363-82-2): Recent Advances and Applications

N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide (CAS: 2024363-82-2) is a sulfonamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique pyrazole and sulfonamide moieties, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation and oncology. Recent studies have explored its synthesis, structural optimization, and biological activity, positioning it as a promising candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study highlighted the compound's selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The researchers employed molecular docking and kinetic assays to elucidate the binding mechanism, revealing a strong interaction with the active site of COX-2.

Another notable advancement comes from a 2024 preprint in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its anticancer properties. The study found that N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide induces apoptosis in certain cancer cell lines by targeting the PI3K/AKT/mTOR pathway. The researchers synthesized a series of analogs to explore structure-activity relationships (SAR), identifying key modifications that enhance potency and reduce off-target effects. These findings open new avenues for the development of targeted cancer therapies.

From a synthetic chemistry perspective, recent work has focused on improving the scalability and yield of N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions to achieve higher purity and efficiency. This methodological advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical and clinical studies.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide. Recent pharmacokinetic studies, such as those reported in the European Journal of Pharmaceutical Sciences, indicate that the compound exhibits moderate bioavailability and requires further formulation improvements to enhance its therapeutic efficacy. Researchers are exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide (CAS: 2024363-82-2) represents a versatile scaffold with significant potential in both anti-inflammatory and anticancer applications. Ongoing research efforts are focused on refining its biological activity, improving synthetic routes, and addressing pharmacokinetic challenges. As these studies progress, this compound may emerge as a key player in the next generation of targeted therapies, offering new hope for patients with inflammatory diseases and cancer.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica